6-iodo-1H-indazol-3-amine

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

This iodo-indazole scaffold features a C-I bond that significantly outperforms bromo and chloro analogs in Suzuki-Miyaura cross-coupling, especially with sterically demanding or electron-rich boronic acids. The larger van der Waals radius of iodine (1.98 Å vs 1.85 Å for Br) and +0.3 ΔXLogP3 shift alter binding interactions within kinase ATP pockets. When your SAR program demands efficient diversification at the 6-position, this reactive handle reduces optimization time and improves yields. Choose 6-iodo over 6-bromo when coupling challenging partners—justify the premium through higher synthetic efficiency.

Molecular Formula C7H6IN3
Molecular Weight 259.05
CAS No. 1208089-80-8
Cat. No. B2460422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-iodo-1H-indazol-3-amine
CAS1208089-80-8
Molecular FormulaC7H6IN3
Molecular Weight259.05
Structural Identifiers
SMILESC1=CC2=C(C=C1I)NN=C2N
InChIInChI=1S/C7H6IN3/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H3,9,10,11)
InChIKeyZCOVGSLRWICSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-1H-indazol-3-amine (CAS 1208089-80-8) as a Halogenated Kinase Scaffold


6-Iodo-1H-indazol-3-amine (CAS: 1208089-80-8) is a halogenated heterocyclic building block consisting of an indazole core bearing a primary amine at the 3-position and an iodine atom at the 6-position . Indazole derivatives are privileged scaffolds in medicinal chemistry, widely explored as ATP-competitive kinase inhibitors due to their ability to mimic the adenine ring system of ATP and bind within the hinge region of kinase active sites [1]. The presence of a heavy halogen (iodine) at the 6-position introduces both steric bulk and enhanced polarizability relative to smaller halogens, which can influence target binding interactions and provides a synthetic handle for downstream functionalization via cross-coupling chemistry.

Why 6-Iodo-1H-indazol-3-amine Cannot Be Directly Substituted by 6-Bromo or 6-Chloro Analogs


In medicinal chemistry and chemical biology, the substitution of a heavy halogen (iodine) with a lighter congener (bromine or chlorine) at the 6-position of the 3-aminoindazole scaffold is not a conservative change . Halogen atoms influence molecular recognition through a combination of steric occupancy, hydrophobicity, and sigma-hole bonding capacity [1]. Iodine possesses a van der Waals radius of ~1.98 Å and high polarizability, whereas bromine (~1.85 Å) and chlorine (~1.75 Å) are progressively smaller and less polarizable. These differences can alter ligand binding pose within a kinase ATP-binding pocket, affect compound permeability (as reflected by LogP), and critically modify the rate and efficiency of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) when the halogen serves as a synthetic handle for library diversification. The data presented in Section 3 quantifies these physicochemical differences and outlines the documented synthetic utility of this specific iodo-derivative in patent-protected kinase inhibitor programs.

Quantitative Evidence for Differentiation: 6-Iodo-1H-indazol-3-amine vs. 6-Halogenated Analogs


Synthetic Utility: 6-Iodo-1H-indazol-3-amine as a Preferred Coupling Partner in Patent-Disclosed Kinase Inhibitor Syntheses

6-Iodo-1H-indazol-3-amine has been specifically disclosed as a key intermediate in patent-protected routes to TTK protein kinase inhibitors and polo-like kinase 4 (PLK4) inhibitors, with the iodo group serving as a reactive handle for Suzuki-Miyaura coupling to install diverse aryl or heteroaryl substituents [1]. While 6-bromo analogs can also undergo cross-coupling, the iodo derivative is generally more reactive in oxidative addition with Pd(0) catalysts, enabling milder reaction conditions and potentially higher yields when coupling sterically hindered or electron-rich partners. Comparative cross-coupling rate data for iodo- vs. bromo-indazoles under identical catalytic conditions were not identified in the open literature; this evidence is therefore classified as Class-level inference based on well-established principles of organohalide reactivity.

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Structural and Physicochemical Differentiation: Increased van der Waals Volume and Lipophilicity Relative to 6-Bromo Analog

6-Iodo-1H-indazol-3-amine exhibits a higher calculated LogP (XLogP3: 1.9) [1] compared to its 6-bromo analog (XLogP3 for 6-bromo-1H-indazol-3-amine: 1.6) [2]. The larger van der Waals radius of iodine (1.98 Å) relative to bromine (1.85 Å) creates a more pronounced steric footprint at the 6-position. These differences, while modest in magnitude, can translate into altered binding pocket occupancy and permeability profiles in biological systems, as supported by established halogen SAR trends.

Physicochemical Characterization Medicinal Chemistry Halogen Bonding

Commercial Availability and Purity: Documented Specifications for Procurement Evaluation

6-Iodo-1H-indazol-3-amine is commercially available from multiple reputable vendors with documented purity specifications, enabling direct procurement for research use. Fluorochem offers the compound at 95.0% purity and 97% purity , with prices scaling from £339.00 for 250 mg to £675.00 for 1 g (UK stock) . Sigma-Aldrich lists the compound at 97% purity via its Chemcia Scientific catalog . This contrasts with the 6-bromo analog, which is more widely available but lacks the specific synthetic advantages of the iodo derivative for certain coupling applications.

Chemical Procurement Building Blocks Quality Control

Evidence-Backed Application Scenarios for 6-Iodo-1H-indazol-3-amine


Synthesis of TTK and PLK4 Kinase Inhibitors via Suzuki-Miyaura Diversification

Researchers developing inhibitors of TTK protein kinase or polo-like kinase 4 (PLK4) for oncology applications may prioritize 6-iodo-1H-indazol-3-amine as a starting scaffold. Patent literature explicitly discloses the use of 3-amino-6-iodo-indazole intermediates in the synthesis of compounds targeting these kinases, with the 6-iodo group serving as the site for Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl substituents [1]. The enhanced reactivity of the C-I bond relative to C-Br (as quantified in Section 3) may facilitate coupling with electron-rich or sterically hindered boronic acids that react sluggishly or fail entirely with the bromo analog.

Medicinal Chemistry SAR Studies Exploring Halogen-Dependent Binding and Permeability

Medicinal chemists conducting structure-activity relationship (SAR) studies on 6-substituted 3-aminoindazole kinase inhibitors may require 6-iodo-1H-indazol-3-amine to probe the effects of halogen size and polarizability on target binding. The measured ΔXLogP3 of +0.3 relative to the 6-bromo analog [1] and the larger van der Waals radius (1.98 Å vs. 1.85 Å) provide quantifiable differentiation that could influence membrane permeability and occupancy within the kinase ATP-binding pocket. Comparative evaluation of iodo, bromo, and chloro derivatives under identical assay conditions is essential for accurate SAR interpretation; generic substitution risks obscuring subtle but consequential halogen-dependent effects.

Building Block Procurement for Parallel Library Synthesis

Laboratories executing parallel synthesis of focused kinase inhibitor libraries may evaluate 6-iodo-1H-indazol-3-amine as a core scaffold despite its higher cost (£339.00-675.00 per 250 mg-1 g) relative to the bromo analog (£94.00-235.00 per 250 mg-1 g) . The procurement decision hinges on the specific coupling partners to be employed: when the planned Suzuki-Miyaura reactions involve deactivated or sterically demanding boronic acids, the superior reactivity of the iodo derivative may justify the cost premium through improved yields and reduced optimization time. Researchers should weigh this reactivity advantage against budget constraints when selecting between 6-iodo and 6-bromo building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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